molecular formula C9H13ClFN B6589966 [2-(3-fluorophenyl)ethyl](methyl)amine hydrochloride CAS No. 1067237-59-5

[2-(3-fluorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B6589966
CAS No.: 1067237-59-5
M. Wt: 189.66 g/mol
InChI Key: OJFVZARCWLXCQO-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)ethylamine hydrochloride:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluorophenylacetic acid.

    Reduction: The 3-fluorophenylacetic acid is reduced to 3-fluorophenylethanol using a reducing agent such as lithium aluminum hydride.

    Amination: The 3-fluorophenylethanol is then converted to 3-fluorophenylethylamine through an amination reaction using ammonia or an amine source.

    Methylation: The 3-fluorophenylethylamine is methylated using a methylating agent such as methyl iodide.

    Hydrochloride Formation: Finally, the methylated amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 2-(3-fluorophenyl)ethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-fluorophenyl)ethylamine hydrochloride can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential effects on neurotransmitter systems.
  • Used in the study of receptor binding and signal transduction pathways.

Medicine:

  • Explored for its potential therapeutic applications in treating neurological disorders.
  • Studied for its effects on mood and behavior.

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, influencing their activity. This binding can modulate neurotransmitter release and uptake, leading to changes in mood, behavior, and physiological responses. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenethylamine: The parent compound of 2-(3-fluorophenyl)ethylamine hydrochloride, lacking the fluorine and methyl groups.

    3-Fluorophenethylamine: Similar structure but without the methyl group on the amine nitrogen.

    N-Methylphenethylamine: Similar structure but without the fluorine atom on the phenyl ring.

Uniqueness:

  • The presence of both the fluorine atom on the phenyl ring and the methyl group on the amine nitrogen distinguishes 2-(3-fluorophenyl)ethylamine hydrochloride from its analogs.
  • These structural features may confer unique pharmacological properties and reactivity, making it a valuable compound for research and potential therapeutic applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[2-(3-fluorophenyl)ethyl](methyl)amine hydrochloride' involves the reaction of 3-fluorophenylacetonitrile with methylamine followed by reduction of the resulting imine with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "3-fluorophenylacetonitrile", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluorophenylacetonitrile is reacted with excess methylamine in ethanol at reflux temperature to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride in ethanol at room temperature to form the amine intermediate.", "Step 3: The amine intermediate is quaternized with hydrochloric acid in ethanol at room temperature to form the final product, '[2-(3-fluorophenyl)ethyl](methyl)amine hydrochloride'." ] }

CAS No.

1067237-59-5

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

2-(3-fluorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-11-6-5-8-3-2-4-9(10)7-8;/h2-4,7,11H,5-6H2,1H3;1H

InChI Key

OJFVZARCWLXCQO-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC(=CC=C1)F.Cl

Purity

95

Origin of Product

United States

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